Synaptamide-d4
Overview
Description
Mechanism of Action
Target of Action
Synaptamide-d4, also known as N-Docosahexaenoylethanolamine-d4, is an endogenous metabolite of docosahexaenoic acid (DHA) that exhibits synaptogenic and neurogenic effects . It primarily targets microglia cells, which play a crucial role in neuroinflammation .
Mode of Action
this compound interacts with its targets by binding to both the cannabinoid-1 and 2 (CB1 and CB2) cannabinoid receptors . It significantly reduces the production of TNF-α and NO in cultured microglia cells . It increases intracellular cAMP levels, phosphorylation of PKA, and phosphorylation of CREB but suppresses LPS-induced nuclear translocation of NF-κB p65 .
Biochemical Pathways
The compound affects the cAMP/PKA signaling pathway . By enhancing this pathway, it inhibits NF-κB activation, which is a key player in the inflammatory response . This results in a decrease in the production of pro-inflammatory cytokines and chemokines .
Pharmacokinetics
It is known that the compound is synthesized in neuronal cells from unesterified docosahexaenoic acid (dha) or dha-lysophosphatidylcholine (dha-lysopc), the two major lipid forms that deliver dha to the brain .
Result of Action
The action of this compound leads to a significant reduction in neuroinflammatory responses, such as microglia activation and mRNA expression of inflammatory cytokines, chemokine, and iNOS in the brain . This suggests that this compound is a potent suppressor of neuroinflammation .
Action Environment
Biochemical Analysis
Biochemical Properties
Synaptamide-d4 interacts with various enzymes, proteins, and other biomolecules. It is synthesized in neuronal cells from unesterified docosahexaenoic acid (DHA) or DHA-lysophosphatidylcholine (DHA-lysoPC), the two major lipid forms that deliver DHA to the brain . The synthesis of this compound is mediated at least in part via N-docosahexaenoylphosphatidylethanolamine (NDoPE) hydrolysis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to significantly reduce lipopolysaccharide (LPS)-induced production of TNF-α and NO in cultured microglia cells . It also influences cell function by enhancing intracellular cAMP levels, phosphorylation of PKA, and phosphorylation of CREB .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It suppresses LPS-induced nuclear translocation of NF-κB p65, indicating its role in inhibiting inflammation . This effect is abolished by adenylyl cyclase or PKA inhibitors, suggesting that this compound exerts its effects through the cAMP/PKA signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have beneficial effects on thermal allodynia and mechanical hyperalgesia dynamics over time . It also prevented working and long-term memory impairment . These results are probably based on the supportive effect of this compound on spared nerve injury (SNI)-impaired hippocampal plasticity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, a dosage of 10 mg/kg/day for 7 days was found to significantly reduce neuroinflammatory responses, such as microglia activation and mRNA expression of inflammatory cytokines, chemokine, and iNOS in the brain .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with enzymes and cofactors. The synthesis of this compound is mediated at least in part via N-docosahexaenoylphosphatidylethanolamine (NDoPE) hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Synaptamide-d4 can be synthesized from unesterified docosahexaenoic acid or docosahexaenoyl-lysophosphatidylcholine. The process involves the uptake of these substrates in neuronal cells, where they are metabolized to N-docosahexaenoylphosphatidylethanolamine and subsequently to synaptamide . The synthesis is mediated by N-acylphosphatidylethanolamine-phospholipase D, with the reaction conditions including the use of hexachlorophene or bithionol as inhibitors to decrease synaptamide production .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same biochemical pathways identified in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Synaptamide-d4 undergoes various biochemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly in the presence of specific enzymes or catalysts.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Catalysts: Enzymes like N-acylphosphatidylethanolamine-phospholipase D.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can have different biological activities.
Scientific Research Applications
Synaptamide-d4 has a wide range of scientific research applications:
Neuroscience: It is used to study neurogenesis, neurite growth, and synaptogenesis
Pharmacology: It is investigated for its potential therapeutic effects in neuroinflammatory and neurodegenerative conditions.
Biochemistry: It serves as a model compound to understand the metabolism of docosahexaenoic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
N-docosahexaenoylethanolamine: The non-deuterated form of synaptamide.
N-arachidonoylethanolamine: Another endocannabinoid-like compound with similar neurogenic properties.
N-palmitoylethanolamine: Known for its anti-inflammatory effects.
Uniqueness
Synaptamide-d4 is unique due to its deuterated nature, which makes it a valuable tool in metabolic studies. The deuterium atoms provide stability and allow for precise tracking in biochemical assays, distinguishing it from its non-deuterated counterparts .
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-/i22D2,23D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEHOLRSGZPBSM-DXYZWJMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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